5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The benzofuran ring is then constructed through various cyclization reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale protection and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde undergoes several types of chemical reactions, including:
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)
Major Products Formed:
Oxidation: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carboxylic acid
Reduction: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-methanol
Substitution: 7-Hydroxybenzofuran-5-carbaldehyde
Scientific Research Applications
7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity in various chemical reactions . The benzofuran ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison: 7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-carbaldehyde is unique due to its specific structural features, including the benzofuran ring and the TBDMS-protected hydroxyl group. These features confer distinct reactivity and stability compared to other similar compounds . The presence of the aldehyde group also allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
831222-98-1 |
---|---|
Molecular Formula |
C15H20O3Si |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-13-9-11(10-16)8-12-6-7-17-14(12)13/h6-10H,1-5H3 |
InChI Key |
SSVKKBLDAWXZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)C=O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.